![molecular formula C12H14N4O3 B5716287 methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMAC and is a member of the pyrimidine family. DMAC has a molecular weight of 303.33 g/mol and a chemical formula of C15H17N3O3.
作用機序
The mechanism of action of DMAC is not fully understood. However, it is believed that DMAC exerts its anticancer activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. DMAC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAC has also been found to modulate the expression of several genes involved in cancer progression. In addition, DMAC has been shown to possess anti-inflammatory properties.
実験室実験の利点と制限
DMAC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMAC is also stable under normal laboratory conditions. However, DMAC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. DMAC is also light-sensitive and should be stored in a dark place.
将来の方向性
There are several future directions for research on DMAC. One potential direction is to investigate the use of DMAC in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the molecular mechanism of DMAC's anticancer activity in more detail. Furthermore, the potential applications of DMAC in the treatment of viral and bacterial infections should be explored.
Conclusion:
In conclusion, DMAC is a promising chemical compound that has potential applications in various fields. Its anticancer, antiviral, and antibacterial properties make it an attractive candidate for further research. DMAC's mechanism of action and biochemical and physiological effects should be studied in more detail to fully understand its potential applications.
合成法
The synthesis of DMAC involves a multistep process that starts with the reaction of cyanoacetic acid with dimethylamine to form the intermediate, N,N-dimethylcyanoacetamide. This intermediate is then reacted with acetyl chloride to form the final product, DMAC. The overall yield of this process is around 60%.
科学的研究の応用
DMAC has been extensively studied in various scientific fields due to its unique properties. One of the most promising applications of DMAC is in the field of medicinal chemistry. DMAC has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DMAC has also been found to possess antiviral and antibacterial properties.
特性
IUPAC Name |
methyl 2-[5-cyano-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-15(2)5-4-10-9(6-13)12(18)14-8-16(10)7-11(17)19-3/h4-5,8H,7H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSHSQJTRSBBBE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)N=CN1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)N=CN1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
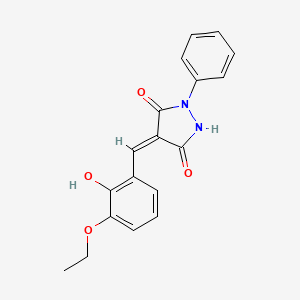
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
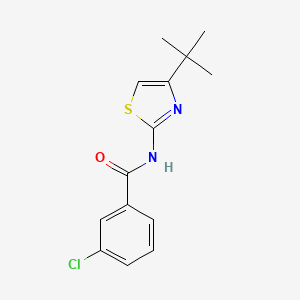
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

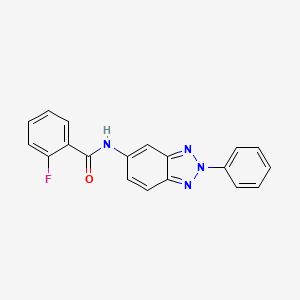
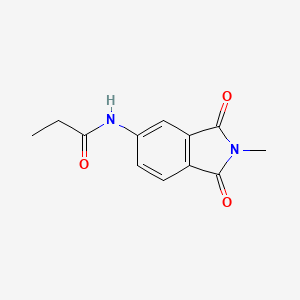
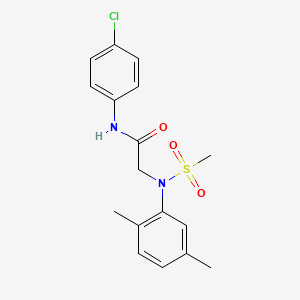
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
